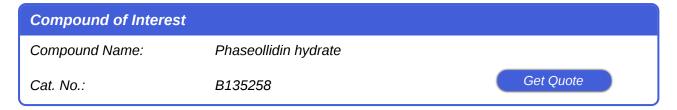


Application Notes and Protocols for the Preparation of Phaseollidin Hydrate Stock Solutions

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Phaseollidin hydrate** is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a pterocarpan phytoalexin, it is of significant interest in pharmacology and drug development.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **phaseollidin hydrate** solutions.

Physicochemical Properties

A summary of the key physicochemical properties of **phaseollidin hydrate** is presented below. This data is essential for accurate calculations when preparing stock solutions.



Property	Value	Source
Molecular Formula	C20H22O5	[1][2]
Molecular Weight	342.4 g/mol	[1][2]
CAS Number	76122-57-1	[1][2][3]
Appearance	Typically a solid powder	N/A
Solubility	Practically insoluble in water; soluble in organic solvents such as DMSO, ethanol, and methanol.	[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is standard practice for compounds with low aqueous solubility.

Materials:

- Phaseollidin hydrate powder (purity >98%)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:



- Pre-Weighing Preparation: Before opening, bring the vial of phaseollidin hydrate powder to room temperature to prevent condensation of moisture.
- Calculation: Determine the mass of phaseollidin hydrate required. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 342.4 g/mol x 1000 mg/g = 3.424 mg
- Weighing: Carefully weigh 3.424 mg of phaseollidin hydrate powder and place it into a sterile vial.
- Dissolution: Add 1 mL of anhydrous DMSO to the vial.
- Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for 5-10 minutes to aid dissolution. The resulting solution should be clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile, light-protecting tubes. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Materials:

- 10 mM Phaseollidin hydrate stock solution in DMSO
- Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
- Sterile tubes and pipettes

Procedure:



- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Mix gently by flicking the tube.
- Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 μM working solution in 1 mL of cell culture medium:
 - \circ First, prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of medium. This results in a 10 μ M solution.
 - Important: Add the stock solution to the medium while gently vortexing or swirling to prevent precipitation of the compound.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the experimental system (typically ≤ 0.5%). In the example above, the final DMSO concentration is 0.1%.
- Usage: Use the freshly prepared working solution immediately for experiments. Do not store aqueous working solutions for extended periods.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of **phaseollidin hydrate**.

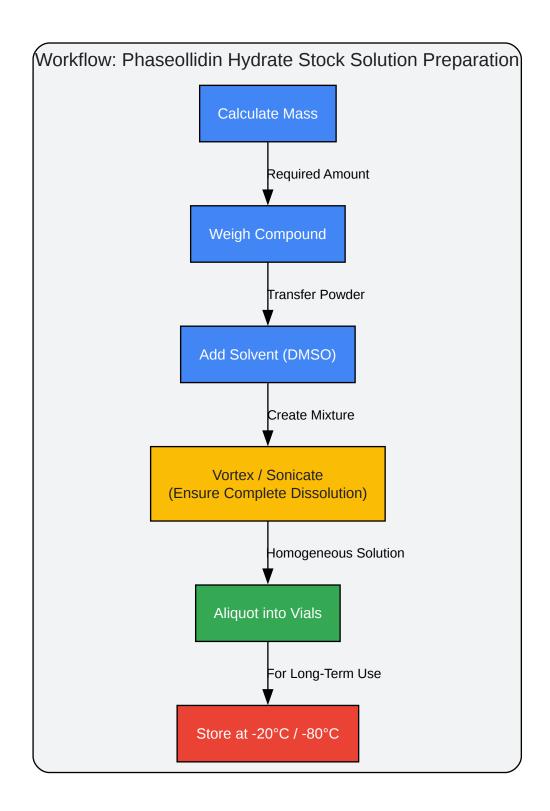


Solution Type	Solvent	Storage Temperature	Recommended Duration	Notes
Solid Powder	N/A	-20°C	≥1 year	Store in a desiccator, protected from light.
Stock Solution	DMSO, Ethanol	-20°C or -80°C	≥ 6 months	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6]
Working Solution	Aqueous Buffer/Medium	2-8°C	< 24 hours	Prepare fresh before each experiment to ensure stability and prevent degradation.

Visualized Workflows and Pathways Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a **phaseollidin hydrate** stock solution.





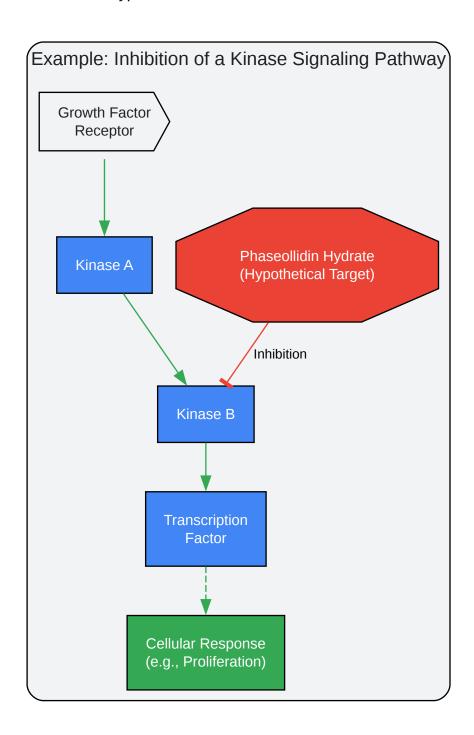
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Caption: Workflow for preparing **phaseollidin hydrate** stock solution.



Example Signaling Pathway Inhibition

Phaseollidin hydrate, as a bioactive compound, may modulate various cellular signaling pathways. The diagram below provides a generalized example of how a small molecule inhibitor might interfere with a typical kinase cascade.



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